![molecular formula C10H19N3O B1461200 (2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine CAS No. 1018255-88-3](/img/structure/B1461200.png)

(2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine

Overview

Description

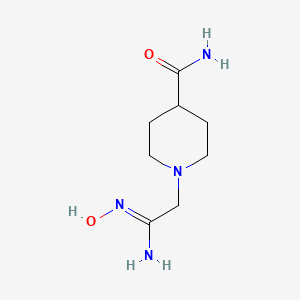

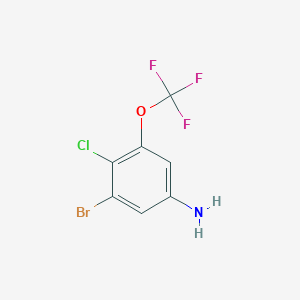

“(2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine” is a chemical compound that is used in the synthesis of various pharmaceuticals . It is an intermediate in the synthesis of Olaparib, a poly ADP ribose polymerase (PARP) inhibitor used in the treatment of cancers .

Synthesis Analysis

The compound is synthesized as part of the process for preparing Olaparib . The synthesis involves a series of reactions, including the formation of a piperazine ring and the introduction of a cyclopropylcarbonyl group . The exact details of the synthesis process are proprietary and not publicly available .Molecular Structure Analysis

The molecular formula of “(2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine” is C10H19N3O . It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a cyclopropylcarbonyl group, which is a three-membered ring of carbon atoms attached to a carbonyl group .Chemical Reactions Analysis

As an intermediate in the synthesis of Olaparib, “(2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine” undergoes various chemical reactions. These include the formation of the piperazine ring and the introduction of the cyclopropylcarbonyl group . The exact details of these reactions are proprietary and not publicly available .Scientific Research Applications

PET Imaging and Radioligand Development

N-(2-(4-(2-Methoxy-phenyl)-1-piperazin-1-yl)ethyl)-N-(2-pyridyl) cyclohexanecarboxamide (WAY-100635), a compound structurally related to (2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine, has been used in PET (Positron Emission Tomography) imaging for studying 5-HT1A receptors in the human brain. It was discovered that WAY-100635 is rapidly metabolized into more polar radioactive compounds after intravenous injection, which led to the suggestion that labeling WAY-100635 with carbon-11 in its cyclohexanecarbonyl moiety might provide enhanced signal contrast for PET studies. This discovery is crucial for developing biomathematical models for interpreting brain radioactivity uptake in terms of receptor-binding parameters (Osman et al., 1996).

Drug Metabolism and Pharmacokinetics

Understanding the metabolism and disposition of drugs is critical in pharmacokinetics, which involves studying how the body absorbs, distributes, metabolizes, and excretes drugs. Various studies have explored the metabolism of compounds structurally similar to (2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine. For instance, the metabolism of L-735,524, a potent HIV-1 protease inhibitor, was investigated, identifying major metabolic pathways and characterizing significant metabolites in human urine. Such studies are vital for drug development and safety assessments, ensuring that new medications are both effective and safe (Balani et al., 1995).

Mechanism of Action

While “(2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine” itself does not have a known mechanism of action, it is used in the synthesis of Olaparib, which acts by inhibiting the enzyme poly ADP ribose polymerase (PARP). This enzyme is involved in DNA repair, and its inhibition by Olaparib can lead to the death of cancer cells .

properties

IUPAC Name |

[4-(2-aminoethyl)piperazin-1-yl]-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c11-3-4-12-5-7-13(8-6-12)10(14)9-1-2-9/h9H,1-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKXJNJRBVQECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Pyrrolidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1461120.png)

![5-methyl-1-(piperidin-4-yl)-1H-benzo[d][1,2,3]triazole dihydrochloride](/img/structure/B1461124.png)

![6-Ethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1461125.png)

![2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1461126.png)

![(E)-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene})amine](/img/structure/B1461127.png)

![11,11-Difluoro-8-azadispiro[3.0.5.1]undecane hydrochloride](/img/structure/B1461128.png)

![(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1461131.png)